Aspartylglutamic acid
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Overview
Description
Aspartylglutamic acid is a dipeptide formed from the amino acids aspartic acid and glutamic acid. It is a naturally occurring compound found in various biological systems and plays a significant role in cellular metabolism and neurotransmission. This compound is known for its involvement in the regulation of synaptic activity and its potential therapeutic applications in neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartylglutamic acid can be synthesized through enzymatic reactions involving the amino acids aspartic acid and glutamic acid. The enzyme aspartate aminotransferase catalyzes the transfer of an amino group from aspartic acid to glutamic acid, forming the dipeptide bond. This reaction typically occurs under physiological conditions, with optimal pH and temperature for enzyme activity.
Industrial Production Methods
In industrial settings, this compound can be produced using recombinant DNA technology. This involves the insertion of genes encoding the necessary enzymes into bacterial or yeast cells, which then produce the compound through fermentation. The resulting product is purified using chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Aspartylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
Aspartylglutamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in cellular metabolism and neurotransmission.
Medicine: Potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
Aspartylglutamic acid exerts its effects by interacting with specific receptors and enzymes in the nervous system. It acts as a neuromodulator, regulating the release of neurotransmitters and modulating synaptic activity. The compound binds to metabotropic glutamate receptors, leading to the activation of intracellular signaling pathways that influence gene expression, neurotransmitter release, and synaptic plasticity.
Comparison with Similar Compounds
Similar Compounds
N-Acetylaspartylglutamic acid: A dipeptide neurotransmitter with similar neuromodulatory functions.
Aspartic acid: An amino acid involved in the synthesis of this compound.
Glutamic acid: An amino acid that forms part of the this compound structure.
Uniqueness
This compound is unique in its ability to modulate synaptic activity and its potential therapeutic applications in neurological disorders. Its specific interactions with metabotropic glutamate receptors and its role in regulating neurotransmitter release distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(2-amino-3-carboxypropanoyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAJHWFHHFSCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Aspartyl-Glutamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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